molecular formula C12H16O2 B1374331 Methyl 3-(4-ethylphenyl)propanoate CAS No. 169126-08-3

Methyl 3-(4-ethylphenyl)propanoate

Cat. No.: B1374331
CAS No.: 169126-08-3
M. Wt: 192.25 g/mol
InChI Key: FDRQDGOJOAHAMH-UHFFFAOYSA-N
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Description

Methyl 3-(4-ethylphenyl)propanoate: is an organic compound belonging to the ester family. It is characterized by the presence of a methyl ester group attached to a propanoic acid backbone, with a 4-ethylphenyl substituent on the third carbon of the propanoate chain. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(4-ethylphenyl)propanoate can be synthesized through the esterification of 3-(4-ethylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The product is then separated and purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Methyl 3-(4-ethylphenyl)propanoate can undergo hydrolysis in the presence of aqueous acid or base to yield 3-(4-ethylphenyl)propanoic acid and methanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Hydrolysis: 3-(4-ethylphenyl)propanoic acid and methanol.

    Reduction: 3-(4-ethylphenyl)propanol.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Chemistry: Methyl 3-(4-ethylphenyl)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine: This compound is studied for its potential biological activities, including its role as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Industry: In the fragrance and flavor industry, this compound is valued for its pleasant aroma and is used in the formulation of perfumes and flavoring agents.

Mechanism of Action

The mechanism of action of methyl 3-(4-ethylphenyl)propanoate in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-(4-ethylphenyl)propanoic acid, which may then interact with biological pathways to exert its effects.

Comparison with Similar Compounds

  • Methyl 3-phenylpropanoate
  • Methyl 3-(4-methylphenyl)propanoate
  • Methyl 3-(4-methoxyphenyl)propanoate

Comparison: Methyl 3-(4-ethylphenyl)propanoate is unique due to the presence of the 4-ethyl substituent on the phenyl ring, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This structural variation can also affect its aroma profile, making it distinct from other similar esters.

Properties

IUPAC Name

methyl 3-(4-ethylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-10-4-6-11(7-5-10)8-9-12(13)14-2/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRQDGOJOAHAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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